Cas no 152104-53-5 (3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,3b,3aa,5b,6a,8b,12ba,12ca)]- (9CI))

3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,3b,3aa,5b,6a,8b,12ba,12ca)]- (9CI) structure
152104-53-5 structure
Produktname:3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,3b,3aa,5b,6a,8b,12ba,12ca)]- (9CI)
CAS-Nr.:152104-53-5
MF:C23H27N5O5
MW:453.490985155106
CID:209640
PubChem ID:158558

3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,3b,3aa,5b,6a,8b,12ba,12ca)]- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,3b,3aa,5b,6a,8b,12ba,12ca)]- (9CI)
    • 3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,
    • 3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8...
    • Cyanocycline D
    • (3S,5R)-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-2,3,3a,5,6,8,9,12,12b,12c-decahydro-1H,4H-3,5-methanobenzo[c]pyrazino[3,2,1-ij][1,
    • 3,5-Methano-1H,4H-benzo(c)pyrazino(3,2,1-ij)(1,5)naphthyridine-2,6-dicarbonitrile, 2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-, (2R-(2alpha,3beta,3aalpha,5beta,6alpha,8beta,12balpha,12calpha))-
    • DTXSID70934429
    • (1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile
    • 1-(2-Hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-2,3,3a,5,6,8,9,12,12b,12c-decahydro-1H,4H-3,5-methanobenzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile
    • 152104-53-5
    • Inchi: InChI=1S/C23H27N5O5/c1-10-21(31)17-16(22(32)23(10)33-3)15(9-30)28-14(8-25)12-6-11-13(7-24)27(4-5-29)19(17)20(28)18(11)26(12)2/h11-15,18-20,29-30H,4-6,9H2,1-3H3/t11-,12+,13?,14?,15?,18?,19?,20?/m0/s1
    • InChI-Schlüssel: WTMKTMCADOSNBQ-FMDZXFMMSA-N
    • Lächelt: CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C(N3CCO)C#N)OC

Berechnete Eigenschaften

  • Genaue Masse: 453.20121898g/mol
  • Monoisotopenmasse: 453.20121898g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 10
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 1100
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 6
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 141Ų
  • XLogP3: -1.4

3,5-Methano-1H,4H-benzo[c]pyrazino[3,2,1-ij][1,5]naphthyridine-2,6-dicarbonitrile,2,3,3a,5,6,8,9,12,12b,12c-decahydro-1-(2-hydroxyethyl)-8-(hydroxymethyl)-10-methoxy-4,11-dimethyl-9,12-dioxo-,[2R-(2a,3b,3aa,5b,6a,8b,12ba,12ca)]- (9CI) Verwandte Literatur

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